

performance of MB 660R NHS Ester in different microscopy techniques

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Compound of Interest

Compound Name: MB 660R NHS Ester

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MB 660R NHS Ester: A Comparative Guide for Advanced Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of **MB 660R NHS Ester**, a far-red fluorescent dye, and its performance characteristics relevant to various microscopy techniques. While specific quantitative data for its application in super-resolution microscopy techniques such as STED and STORM is not extensively documented in publicly available literature, this guide synthesizes available information on its properties and compares them with commonly used alternative dyes.

Overview of MB 660R NHS Ester

MB 660R NHS Ester is a bright and highly photostable rhodamine-based fluorescent dye.^{[1][2]} Its spectral properties, with an absorption maximum around 665 nm and an emission maximum at approximately 685 nm, place it in the far-red to near-infrared region of the spectrum.^{[1][2][3]} This spectral range is advantageous for biological imaging due to reduced autofluorescence from cellular components. The N-hydroxysuccinimide (NHS) ester reactive group allows for the covalent labeling of primary amines on proteins and other biomolecules.^{[1][4]}

Key Properties of **MB 660R NHS Ester**:

- **High Brightness and Photostability:** As a rhodamine-based dye, MB 660R exhibits exceptional photostability, making it suitable for demanding applications that involve intense laser illumination, such as confocal microscopy.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- **Far-Red Emission:** Its emission in the far-red spectrum minimizes spectral overlap with endogenous fluorophores, leading to higher signal-to-noise ratios.[\[1\]](#)[\[6\]](#)
- **Amine-Reactivity:** The NHS ester functionality provides a straightforward method for covalently conjugating the dye to primary amines on target molecules.[\[1\]](#)[\[4\]](#)
- **Spectral Similarity to Alternatives:** MB 660R is spectrally almost identical to other popular far-red dyes like Alexa Fluor® 660 and CF® 660R Dye.[\[1\]](#)[\[2\]](#)

Performance in Microscopy Techniques

Confocal Microscopy

The high brightness and photostability of **MB 660R NHS Ester** make it an excellent choice for confocal laser scanning microscopy.[\[1\]](#)[\[2\]](#) These properties allow for the acquisition of high-quality images with good signal-to-noise ratios, even during prolonged imaging sessions.

Super-Resolution Microscopy: STED and STORM

While the inherent photophysical properties of **MB 660R NHS Ester** (high brightness and photostability) suggest its potential for use in super-resolution microscopy, specific performance data in STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy) is not readily available in peer-reviewed literature. The performance of a fluorophore in these techniques is highly dependent on specific photophysical behaviors, such as photoswitching kinetics for STORM and resistance to depletion laser-induced photobleaching in STED.

Comparative Analysis with Alternative Dyes

The selection of a fluorescent dye for a specific microscopy application depends on a variety of factors, including the instrumentation available and the specific biological question being addressed. Below is a comparative table of **MB 660R NHS Ester** and its common alternatives in the far-red spectral range.

Feature	MB 660R NHS Ester	Alexa Fluor® 647 NHS Ester	CF® 660R NHS Ester
Excitation Max (nm)	~665[1][2]	~650	~665
Emission Max (nm)	~690[2][3]	~668	~685
Molecular Weight (Da)	~841	~1250	~1100
Brightness	High[1][2]	Very High	High
Photostability	Very High[1][2]	High	Very High
Performance in STORM	Data not available	Excellent, well-characterized photoswitching	Good
Performance in STED	Data not available	Good	Good

Experimental Protocols

While specific protocols for using **MB 660R NHS Ester** in STED and STORM are not available, the following general protocols for antibody conjugation and immunofluorescence can be adapted.

Protocol 1: Antibody Conjugation with MB 660R NHS Ester

This protocol outlines the general steps for labeling an antibody with an amine-reactive NHS ester dye.

Materials:

- Antibody of interest (in a buffer free of primary amines, e.g., PBS)
- **MB 660R NHS Ester**
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Sodium bicarbonate buffer (1 M, pH 8.3-9.0)

- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Prepare the Antibody: Dissolve the antibody in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
- Prepare the Dye Solution: Immediately before use, dissolve the **MB 660R NHS Ester** in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
- Conjugation Reaction: Add the dye solution to the antibody solution. The molar ratio of dye to antibody may need to be optimized, but a starting point of 10:1 is common.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~665 nm (for the dye).

Protocol 2: Immunofluorescence Staining for Microscopy

This is a general protocol for immunofluorescence staining of fixed cells.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:

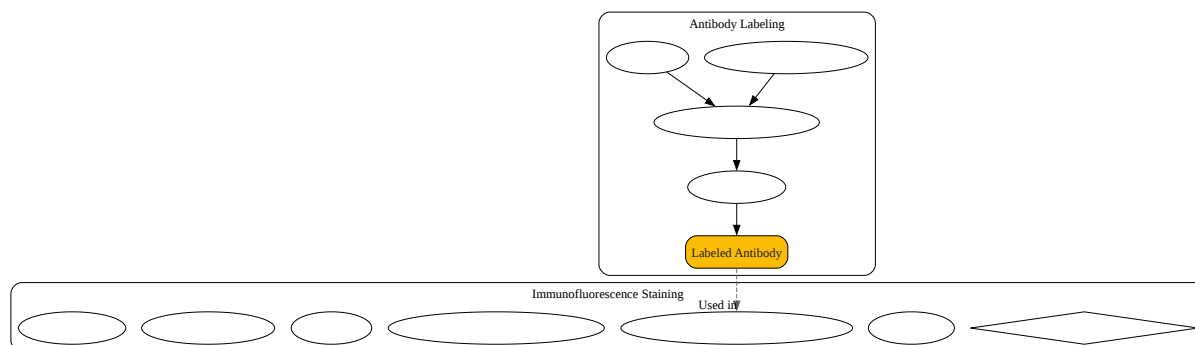
- Cells grown on coverslips
- 4% Paraformaldehyde (PFA) in PBS for fixation
- 0.1% Triton X-100 in PBS for permeabilization
- Blocking buffer (e.g., 5% BSA in PBS)

- Primary antibody
- MB 660R-conjugated secondary antibody
- Mounting medium

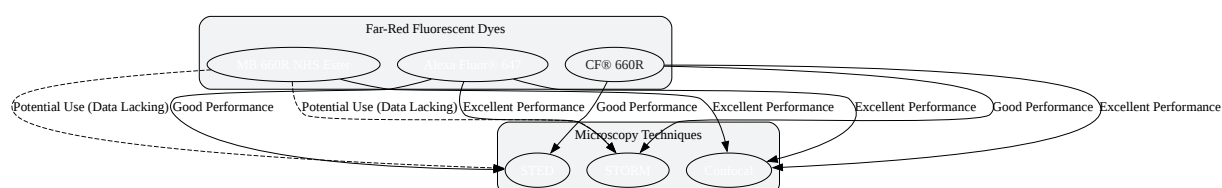
Procedure:

- Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
- Washing: Wash the cells three times with PBS.
- Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Washing: Wash the cells three times with PBS.
- Blocking: Block non-specific binding sites with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with PBS.
- Secondary Antibody Incubation: Incubate the cells with the MB 660R-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS.
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

Visualizations



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